N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Overview
Description
N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound that features a combination of bromophenyl, triazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the piperidine and bromophenyl groups. Common reagents used in these reactions include ethyl bromide, methylsulfonyl chloride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.
Medicine: Its structure suggests potential use as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazole and piperidine moieties are known to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- N-(4-fluorophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Uniqueness
What sets N-(4-bromophenyl)-2-({4-ethyl-5-[1-(methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide apart is the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical and biological activities.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[4-ethyl-5-(1-methylsulfonylpiperidin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrN5O3S2/c1-3-24-17(13-5-4-10-23(11-13)29(2,26)27)21-22-18(24)28-12-16(25)20-15-8-6-14(19)7-9-15/h6-9,13H,3-5,10-12H2,1-2H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHZKIPOJSAOTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3CCCN(C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrN5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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